Tedizolid

Description

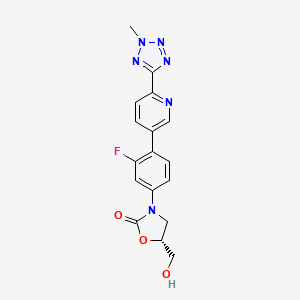

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234975 | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856866-72-3 | |

| Record name | Tedizolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedizolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEDIZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Antimicrobial Spectrum of Tedizolid

Molecular Mechanism of Action: Ribosomal Inhibition by Tedizolid

This compound's molecular mechanism of action involves targeting the bacterial ribosome, a crucial cellular machinery for protein synthesis oup.comdrugbank.compediatriconcall.com.

Similar to linezolid (B1675486), this compound achieves its bacteriostatic activity by binding to the 23S ribosomal RNA (rRNA) component of the bacterial 50S ribosomal subunit oup.comdovepress.comdrugbank.commerckconnect.compediatriconcall.comcdc.govnih.govnih.govnih.govresearchgate.netmedchemexpress.comdovepress.comdovepress.comasm.orgmdpi.comrcsb.org. This specific interaction occurs within the peptidyl transferase center (PTC) of the 70S ribosome patsnap.comdrugbank.comdovepress.com.

The binding of this compound to the 23S rRNA of the 50S subunit prevents the formation of the 70S ribosomal initiation complex, which is an essential early step in bacterial protein synthesis oup.comdovepress.compatsnap.comdrugbank.compediatriconcall.comcdc.govnih.govnih.govresearchgate.netdovepress.com. By inhibiting this critical initiation step, this compound effectively halts bacterial growth and replication patsnap.comdrugbank.compediatriconcall.com. It interrupts the translation process by blocking the alignment of aminoacyl-tRNA at the peptidyl transferase site, thereby interrupting peptide elongation and the start of protein synthesis dovepress.com.

This compound distinguishes itself from other oxazolidinones, such as linezolid, through specific structural modifications that contribute to its enhanced ribosomal binding and activity against certain resistant pathogens oup.comnih.govdovepress.comnih.gov. Key structural differences include a D-ring substituent and a hydroxymethyl group in place of the acetamide (B32628) group found in linezolid oup.comdovepress.comdovepress.comnih.gov. The D-ring of this compound is thought to provide additional hydrogen bond interactions with the bacterial ribosome, leading to stronger binding at the site of activity and increased potency oup.comcdc.govnih.govresearchgate.netdovepress.comnih.govresearchgate.net. Furthermore, the hydroxymethyl group causes less steric hindrance than linezolid's acetamide in ribosomes that have been methylated by the cfr (chloramphenicol-floriphenicol resistance) enzyme, which is a common cause of linezolid resistance in Gram-positive bacteria oup.comdovepress.comnih.govdovepress.comnih.govresearchgate.net. This allows this compound to retain activity against linezolid-resistant bacterial strains harboring the cfr gene nih.govdovepress.comnih.gov.

Antimicrobial Activity Profile of this compound

This compound exhibits a broad spectrum of activity primarily against Gram-positive pathogens, demonstrating superior potency compared to linezolid against many clinically relevant strains oup.comcdc.govnih.govresearchgate.netdovepress.comasm.orgmdpi.comnih.govasm.orgnih.govresearchgate.netresearchgate.net. Preclinical and clinical data consistently show that this compound has 4- to 16-fold lower minimum inhibitory concentrations (MICs) against most pathogens compared to linezolid cdc.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net.

This compound is active against a wide range of Gram-positive organisms, including those commonly implicated in acute bacterial skin and skin structure infections (ABSSSIs) oup.comdovepress.commerckconnect.comcdc.govnih.gov. This spectrum includes, but is not limited to, Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus [MRSA] and methicillin-susceptible Staphylococcus aureus [MSSA] isolates), Streptococcus pyogenes, Streptococcus agalactiae, the Streptococcus anginosus group (comprising Streptococcus anginosus, Streptococcus intermedius, and Streptococcus constellatus), and Enterococcus faecalis oup.comdovepress.commerckconnect.comcdc.govnih.govnih.gov. It also demonstrates in vitro activity against other Gram-positive organisms such as coagulase-negative staphylococci, less common streptococci, Corynebacterium jeikeium, and Enterococcus faecium (including vancomycin-resistant enterococci [VRE]) oup.comcdc.gov. Importantly, this compound often retains activity against linezolid-resistant strains nih.govnih.govnih.govnih.govekb.eg.

This compound shows potent in vitro activity against Staphylococcus aureus, encompassing both methicillin-resistant (S. aureus [MRSA]) and methicillin-susceptible (S. aureus [MSSA]) isolates oup.comdovepress.commerckconnect.comcdc.govnih.govresearchgate.netasm.orgasm.orgresearchgate.netekb.eg. Studies have consistently reported low MIC values for this compound against S. aureus strains. For instance, the MIC50 and MIC90 values for S. aureus (including MRSA and MSSA) have been observed to be 0.25 µg/mL and 0.5 µg/mL, respectively ekb.eg. In some studies, 95% of MRSA isolates and 72% of MSSA isolates had an MIC of 0.25 mcg/mL or less nih.gov. This compound has demonstrated better anti-S. aureus activity than linezolid in in vitro time-kill studies, preventing regrowth at 24 hours of incubation asm.org.

Table 1: Representative MIC Values for this compound Against Staphylococcus aureus

| Pathogen | MIC | MIC | Reference |

| Staphylococcus aureus (all isolates) | 0.25 | 0.5 | ekb.eg |

| MRSA | 0.25 | 0.5 | dovepress.comresearchgate.net |

| MSSA | 0.25 | 0.5 | dovepress.com |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations at which 50% and 90% of isolates are inhibited, respectively.

This compound's efficacy against S. aureus extends to linezolid-resistant strains, including those harboring the cfr gene, due to its distinct structural features and enhanced ribosomal binding oup.comnih.govdovepress.comnih.govekb.eg. In a study, all S. aureus isolates were susceptible to this compound, including linezolid-resistant strains ekb.eg.

Spectrum Against Gram-Positive Pathogens

Streptococcus pyogenes

This compound exhibits potent activity against Streptococcus pyogenes. Studies have shown that 100% of S. pyogenes isolates were susceptible to this compound oup.comwho.int. The MIC values for S. pyogenes generally range from 0.12 to 0.25 mg/L, with MIC values typically at 0.25 mg/L oup.comnih.govasm.org. In comparison to linezolid, this compound has demonstrated better in vitro activity, with MIC values of 0.5 µg/ml for this compound versus 2 µg/ml for linezolid against S. pyogenes isolates asm.orgfda.govnih.gov.

Table 1: this compound Activity Against Streptococcus pyogenes

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Streptococcus pyogenes | 0.12 - 0.25 | 0.25 | oup.comnih.govasm.org |

| Streptococcus pyogenes | 0.25 - 0.5 | 0.5 | asm.orgfda.govnih.gov |

Streptococcus agalactiae

This compound is also highly active against Streptococcus agalactiae. Similar to S. pyogenes, 100% of S. agalactiae isolates have been found susceptible to this compound oup.comwho.int. The MIC values for S. agalactiae are typically between 0.12 and 0.25 mg/L, and MIC values are around 0.25 mg/L oup.comnih.govasm.org. This compound's MIC against S. agalactiae has been reported as 0.5 µg/ml, which is significantly lower than linezolid's MIC of 2 µg/ml asm.orgfda.govnih.gov.

Table 2: this compound Activity Against Streptococcus agalactiae

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Streptococcus agalactiae | 0.12 - 0.25 | 0.25 | oup.comnih.govasm.org |

| Streptococcus agalactiae | 0.5 | 0.5 | asm.orgfda.govnih.gov |

Streptococcus anginosus Group

Table 3: this compound Activity Against Streptococcus anginosus Group

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Streptococcus anginosus Group | 0.12 - 0.25 | 0.25 | oup.comnih.govasm.org |

| Streptococcus anginosus Group | 0.5 | 0.5 | asm.orgresearchgate.net |

Enterococcus faecalis (including VRE)

This compound demonstrates activity against Enterococcus faecalis, including vancomycin-resistant Enterococcus faecalis (VRE) oup.comnih.govfda.govcdc.gov. This compound inhibited all VRE and 73.1% of linezolid-non-susceptible E. faecalis isolates in one study oup.comnih.gov. The MIC values for E. faecalis are typically 0.25 mg/L, with MIC values at 0.25 mg/L or 0.5 mg/L oup.comnih.govasm.orgnih.govasm.org. For VRE, the MIC and MIC values are often reported as 0.25 mg/L and 0.5 mg/L, respectively asm.orgnih.govasm.org. This compound has shown consistent activity against E. faecalis isolates, including those with high-level aminoglycoside resistance (HLAR) and elevated daptomycin (B549167) MICs asm.orgnih.govasm.org. This compound's MIC for E. faecalis was 0.5 µg/ml, which was 8-fold lower than linezolid's MIC of 2 µg/ml asm.org.

Table 4: this compound Activity Against Enterococcus faecalis (including VRE)

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Enterococcus faecalis | 0.25 | 0.25 - 0.5 | oup.comnih.govasm.orgnih.govasm.org |

| VRE (Enterococcus faecalis) | 0.25 | 0.5 | asm.orgnih.govasm.org |

Streptococcus pneumoniae

This compound exhibits potent activity against Streptococcus pneumoniae, including penicillin-susceptible, penicillin-intermediate, and penicillin-resistant Streptococcus pneumoniae (PRSP) isolates nih.govfda.govnih.gov. The MIC for S. pneumoniae is typically 0.25 µg/ml nih.govfda.gov. For PRSP, the MIC has been reported as 0.25 µg/ml for this compound, compared to 1 µg/ml for linezolid nih.gov. All S. pneumoniae isolates tested in some studies were inhibited at a this compound MIC of ≤0.25 µg/ml nih.gov.

Table 5: this compound Activity Against Streptococcus pneumoniae

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Streptococcus pneumoniae | 0.12 - 0.25 | 0.25 | nih.govfda.govnih.govnih.govresearchgate.net |

Beta-Hemolytic Streptococci

This compound is highly active against beta-hemolytic streptococci, including Streptococcus pyogenes and Streptococcus agalactiae who.intfda.govnih.gov. The MIC and MIC values for beta-hemolytic streptococci are consistently reported as 0.25 µg/ml who.intcabidigitallibrary.org. This compound has been found to be more potent against beta-hemolytic streptococci than linezolid, with MIC values of 0.12–0.25 µg/ml for this compound versus 1–2 µg/ml for linezolid, and MIC values of 0.25–0.5 µg/ml for this compound versus 1–2 µg/ml for linezolid dovepress.com.

Table 6: this compound Activity Against Beta-Hemolytic Streptococci

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Beta-Hemolytic Streptococci | 0.12 - 0.25 | 0.25 - 0.5 | who.intnih.govcabidigitallibrary.orgdovepress.com |

Viridans Group Streptococci

This compound demonstrates strong in vitro activity against Viridans Group Streptococci (VGS) fda.govjmilabs.comnih.govasm.org. The MIC for VGS has been reported as 0.25 µg/ml, with a range of 0.06-0.5 µg/ml fda.gov. This compound's MIC and MIC for VGS are 0.25 µg/ml, showing greater potency compared to linezolid's MIC of 0.5 µg/ml and MIC of 1 µg/ml nih.govasm.org.

Table 7: this compound Activity Against Viridans Group Streptococci

| Organism | MIC (µg/mL) | MIC (µg/mL) | Source |

| Viridans Group Streptococci | 0.06 - 0.25 | 0.25 | fda.govjmilabs.comnih.govasm.org |

Activity Against Linezolid-Resistant Strains

This compound has demonstrated retained in vitro activity against certain linezolid-resistant strains of Staphylococcus aureus, coagulase-negative staphylococci, and enterococci. oup.comnih.govcdc.gov This is particularly notable for strains harboring the plasmid-mediated cfr gene, which confers resistance to linezolid. oup.comnih.govnih.govoup.comcdc.goveuropa.eu The structural differences in this compound, specifically the hydroxymethyl group, are believed to contribute to its efficacy against cfr-positive strains by reducing steric hindrance at the ribosomal binding site. oup.comoup.com

However, if organisms possess both the plasmid-mediated cfr gene and chromosomally mediated linezolid resistance, the likelihood of this compound resistance increases. oup.comnih.govcdc.gov

Table 1: Comparative MIC Values of this compound vs. Linezolid Against Linezolid-Resistant Strains

| Pathogen Group | This compound MIC Range (µg/mL) | Linezolid MIC Range (µg/mL) | Fold Lower (this compound vs. Linezolid) | Source |

| Linezolid-Resistant Staphylococci & Enterococci | ≥1 | 4-32x higher | 4- to 32-fold | nih.gov |

| Linezolid-Resistant E. faecalis | 1-4 | - | 4-fold (MIC50/MIC90) | dovepress.com |

| MRSA | MIC90: 0.5 | MIC90: 2 | 4-fold | cdc.gov |

| Linezolid-Resistant VRE | MIC90: 1 | MIC90: 4 | 4-fold | nih.govcdc.gov |

Activity Against Mycobacterium spp. and Nocardia spp.

This compound has shown activity against various Mycobacterium species and Nocardia species, which are often challenging to treat due to their inherent resistance mechanisms. oup.comoup.comjwatch.orgnih.govnih.govresearchgate.netresearchgate.netnih.govasm.orgatcmeetingabstracts.com

Activity Against Mycobacterium spp.: this compound exhibits activity against Mycobacterium tuberculosis, including susceptible, first-line-resistant, and multidrug-resistant isolates. oup.comnih.gov In studies involving 120 M. tuberculosis strains, this compound's MIC50 and MIC90 values were both reported as 0.25 µg/mL and 0.5 µg/mL, respectively, across susceptible and resistant strains. nih.gov this compound has also demonstrated in vitro activity against non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus complex and Mycobacterium fortuitum. oup.comnih.govasm.org For the M. abscessus complex, this compound MIC50 and MIC90 values were 1 mg/L and 4 mg/L, respectively, showing 2- to 16-fold lower MICs compared to linezolid. nih.gov However, time-kill assays indicated that this compound did not exhibit bactericidal activity against the M. abscessus complex. nih.gov

Activity Against Nocardia spp.: this compound is active against clinically significant Nocardia species. jwatch.orgnih.govresearchgate.netresearchgate.netatcmeetingabstracts.com Susceptibility testing against 101 Nocardia species showed that this compound's MIC50 for most common clinically significant species was 0.25 µg/mL. jwatch.orgnih.gov Generally, this compound displayed MIC90 values that were 2 to 3 dilutions lower than linezolid, with the exception of N. nova and N. brasiliensis, where the values were similar. jwatch.orgnih.gov A larger study involving 286 Nocardia isolates reported this compound MIC50 and MIC90 values of 0.25 and 0.5 µg/mL, respectively, while linezolid's were both 2 µg/mL. researchgate.net This study concluded that this compound showed 4- to 8-fold higher activity than linezolid in 96.1% of the Nocardia isolates tested. researchgate.net

Table 2: Comparative MIC Values of this compound vs. Linezolid Against Select Nocardia Species

| Nocardia Species Complex | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Source |

| N. cyriacigeorgica | 0.5 | 1 | 2 | 4 | nih.gov |

| N. farcinica | 0.5 | 1 | 2 | 4 | nih.gov |

| N. nova complex | 0.25 | 2 | 1 | 2 | nih.gov |

| N. brasiliensis | 0.25 | 2 | 2 | 2 | nih.gov |

| N. pseudobrasiliensis | 0.25 | - | 0.5 | - | nih.gov |

| N. wallacei | 0.25 | - | 1 | - | nih.gov |

| Overall (286 isolates) | 0.25 | 0.5 | 2 | 2 | researchgate.net |

Bacteriostatic vs. Bactericidal Activity of this compound

The classification of an antibacterial agent as bacteriostatic or bactericidal depends on its ability to inhibit bacterial growth or directly kill bacteria, respectively. This distinction is often determined by comparing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), defined as the lowest concentration that results in a ≥99.9% reduction in bacterial count. nih.gov An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity. nih.gov

In vitro Studies

In vitro studies generally characterize this compound as bacteriostatic against Gram-positive organisms, consistent with its mechanism of inhibiting protein synthesis. oup.comoup.comtandfonline.comoup.com However, its activity can vary depending on the bacterial species and concentration. For instance, while this compound typically exhibits bacteriostatic activity against MRSA in vitro, it has been shown to exert a bactericidal effect at higher concentrations against certain strains, such as penicillin-resistant Streptococcus pneumoniae (PRSP). tandfonline.comresearchgate.net

In vivo Studies and Animal Models

Interestingly, some animal models suggest that this compound may exhibit bactericidal activity in vivo, a contrast to linezolid, which has been identified as bacteriostatic in similar in vivo models. oup.comnih.govoup.comescholarship.orgasm.org For example, in a neutropenic mouse thigh infection model, this compound was found to be bactericidal. nih.govescholarship.orgasm.org

In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) endocarditis, this compound phosphate (B84403) treatment led to a reduction in bacterial titers in vegetations compared to untreated controls. escholarship.org While there was no significant difference in efficacy between this compound phosphate and vancomycin (B549263) in this model, daptomycin demonstrated superior effectiveness. escholarship.org In an experimental murine model of vancomycin-resistant enterococcal (VRE) bacteremia, neither linezolid nor this compound was highly efficacious, and both agents were bacteriostatic in vitro against the tested VRE strains. frontiersin.org In this specific murine model, linezolid appeared to yield somewhat better treatment outcomes in vivo than this compound, potentially due to synergy with innate host defense mechanisms. frontiersin.org

Mechanisms of Resistance to Tedizolid

Acquired Resistance Genes and Mobile Genetic Elements

optrA Gene

The optrA gene encodes an ATP-binding cassette (ABC)-F protein that confers resistance to oxazolidinones, such as linezolid (B1675486) and tedizolid, as well as phenicols, through a ribosomal protection mechanism researchgate.netasm.orgnih.govannlabmed.orgmdpi.comnih.gov. First identified in Enterococcus faecalis and Enterococcus faecium isolates from both human and agricultural animal origins in China, optrA has since been detected globally in various Firmicutes isolates asm.orgnih.govnih.gov. This gene can be either plasmid-encoded or chromosomally encoded nih.gov. The presence of optrA can elevate the minimum inhibitory concentrations (MICs) of this compound nih.govnih.gov. For instance, in one study, enterococcal isolates harboring only the optrA gene showed this compound MIC values ranging from 0.125 to 1 mg/L frontiersin.org.

poxtA Gene

The poxtA gene is another acquired resistance determinant that encodes an ABC-F protein, similar to optrA, and is associated with decreased susceptibility or resistance to oxazolidinones and phenicols researchgate.netoup.comasm.orgmdpi.comresearchgate.net. A variant of this gene, poxtA2, has also been reported asm.orgmdpi.com. The poxtA gene has been detected in various Gram-positive clinical isolates, including those from the United States and Turkey researchgate.netnih.gov. When co-occurring with other resistance genes, poxtA can contribute to higher MICs for this compound. For example, isolates carrying both optrA and poxtA genes exhibited this compound MICs of 1 mg/L, while those with optrA, poxtA2, and cfr(D) showed this compound MICs of 2 mg/L frontiersin.org.

Association with Plasmids, Transposons, and Other Elements

The acquisition of resistance genes like optrA and poxtA is frequently linked to mobile genetic elements (MGEs) researchgate.netoup.comnih.govresearchgate.net. These MGEs include non-conjugative and conjugative plasmids, transposons, integrative and conjugative elements (ICEs), prophages, and translocatable units researchgate.netoup.comnih.gov. The association of these resistance genes with MGEs plays a crucial role in their horizontal transfer and dissemination among different bacterial strains and species, contributing significantly to the spread of oxazolidinone resistance researchgate.netoup.comasm.orgnih.govresearchgate.netbohrium.commdpi.com. For instance, the optrA gene has been found on conjugative plasmids and within transposons, facilitating its spread asm.orgnih.govnih.gov.

Surveillance of this compound Activity and Resistance Programs

Global antimicrobial surveillance programs, such as the Surveillance of this compound Activity and Resistance (STAR) program, are instrumental in monitoring the in vitro activity of this compound and tracking emerging resistance nih.govnih.govtandfonline.commendeley.comresearchgate.net. The STAR program has monitored this compound activity against a wide range of Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus anginosus group nih.gov. Findings from these surveillance efforts indicate that this compound maintains potent and stable activity against a large collection of contemporary Gram-positive clinical isolates, with generally low rates of resistance observed nih.govnih.gov. For example, in a five-year analysis, no significant resistance trends were observed for this compound nih.gov. This compound has consistently inhibited a high percentage of isolates (e.g., 99.7% of all isolates at MIC ≤0.5 mg/L in one study), demonstrating similar activity regardless of methicillin (B1676495) or vancomycin (B549263) resistance phenotypes in Staphylococcus aureus and enterococci, respectively nih.gov.

Pharmacokinetic/Pharmacodynamic Targets for Resistance Suppression

Defining and utilizing pharmacokinetic/pharmacodynamic (PK/PD) targets for resistance suppression are essential strategies to guide optimal dosing and minimize the development of antimicrobial resistance nih.govmendeley.comresearchgate.netscispace.com. The area under the unbound concentration-time curve (fAUC) divided by the minimum inhibitory concentration (MIC), expressed as fAUC/MIC, has been identified as the PK/PD index best correlated with the efficacy of this compound mendeley.comresearchgate.netnih.gov. Preclinical studies, particularly in neutropenic mouse models, have established specific fAUC/MIC targets for bacteriostasis. For instance, an fAUC/MIC of approximately 50 was found to induce bacteriostasis in thigh infection models, while an fAUC/MIC of about 20 was effective in pulmonary infection models at 24 hours mendeley.comresearchgate.net. These PK/PD targets provide critical guidance for developing dosing regimens that aim to suppress the emergence and spread of this compound resistance nih.govmendeley.comresearchgate.netscispace.com.

Data on this compound MICs in Isolates Harboring Resistance Genes

The following table summarizes this compound MICs observed in enterococcal isolates carrying specific resistance genes:

| Resistance Gene(s) Present | Number of Isolates | Linezolid MIC Range (mg/L) | This compound MIC Range (mg/L) |

| optrA only | 161 | 4 – 8 | 0.125 – 1 |

| optrA and poxtA | 3 | 8 – 16 | 1 |

| optrA, poxtA2, cfr(D) | 11 | 8 | 2 |

| frontiersin.org |

Pharmacokinetics and Pharmacodynamics of Tedizolid

Tedizolid as a Prodrug (this compound Phosphate)

This compound is administered as a phosphate (B84403) prodrug, known as this compound phosphate. This prodrug formulation is rapidly converted in the body to this compound, which is the microbiologically active moiety responsible for its antibacterial effects europa.eufda.govfda.govdrugbank.comoup.comsahpra.org.zadovepress.comeuropa.eu. The rapid and efficient conversion of the prodrug limits systemic exposure to this compound phosphate itself oup.com.

Conversion to Active Moiety

The conversion of this compound phosphate to its active form, this compound, is primarily mediated by endogenous phosphatases found in both plasma and various tissues europa.eufda.govoup.comsahpra.org.zadovepress.comeuropa.eu. This enzymatic hydrolysis is a key step that enables the drug's activity following administration dovepress.com. Following this conversion, this compound accounts for approximately 95% of the total radiocarbon area under the curve (AUC) in plasma, indicating that it is the predominant circulating active compound europa.eusahpra.org.zaeuropa.eu.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound supports its once-daily dosing regimen, characterized by high bioavailability, extensive tissue distribution, and moderate protein binding.

Absorption and Bioavailability

This compound demonstrates high absolute oral bioavailability, reported to be approximately 91% (ranging from >80% to >90%) europa.eunih.govasm.orgfda.govfda.govdrugbank.comoup.comsahpra.org.zadovepress.comjptcp.com. This high bioavailability ensures that no dosage adjustment is necessary when transitioning between intravenous and oral administration nih.govfda.govoup.comsahpra.org.zadovepress.comcdc.gov.

Peak plasma concentrations (Cmax) of this compound are typically achieved within approximately 3 hours following oral administration under fasted conditions europa.eufda.govfda.govdrugbank.comoup.comsahpra.org.za. For intravenous administration, peak concentrations are reached more rapidly, within approximately 1 hour europa.eufda.govfda.govdrugbank.comoup.comsahpra.org.za. While food does not affect the total systemic exposure (AUC) of this compound, a high-fat meal can reduce the Cmax by approximately 26% and delay the time to Cmax (Tmax) by up to 6 hours europa.eunih.govdrugbank.comoup.comsahpra.org.zacdc.gov. Oral absorption itself occurs relatively quickly, averaging around 45 minutes jptcp.com.

Table 1: this compound Absorption and Bioavailability Parameters

| Parameter (Route) | Value (Mean ± SD or Range) | Notes | Source |

| Oral Bioavailability | ~91% (>80% to >90%) | High bioavailability | europa.eunih.govasm.orgfda.govfda.govdrugbank.comoup.comsahpra.org.zadovepress.comjptcp.com |

| Tmax (Oral, fasted) | ~3 hours | Time to peak plasma concentration | europa.eufda.govfda.govdrugbank.comoup.comsahpra.org.za |

| Tmax (IV) | ~1 hour | Time to peak plasma concentration | europa.eufda.govfda.govdrugbank.comoup.comsahpra.org.za |

| Cmax (Oral, single dose) | 2.0 ± 0.7 mcg/mL | Fasted conditions | drugbank.com |

| Cmax (Oral, steady-state) | 2.2 ± 0.6 mcg/mL | Fasted conditions | drugbank.com |

| Cmax (IV, single dose) | 2.3 ± 0.6 mcg/mL | drugbank.com | |

| Cmax (IV, steady-state) | 3.0 ± 0.7 mcg/mL | drugbank.com | |

| Effect of Food on AUC | No change | Total systemic exposure unaffected | europa.eunih.govdrugbank.comoup.comsahpra.org.zacdc.gov |

| Effect of Food on Cmax | Reduced by ~26% | Peak concentration reduced | europa.eunih.govoup.com |

| Effect of Food on Tmax | Delayed by ~6 hours | Time to peak concentration delayed | europa.eu |

Distribution and Tissue Penetration

This compound exhibits extensive distribution into various tissues, which is crucial for its effectiveness against bacterial infections. It distributes freely into tissues, and its unbound plasma concentrations serve as a reliable surrogate for tissue concentrations nih.govasm.orgdovepress.comasm.org.

The drug demonstrates high penetration into skin, pulmonary tissues (including epithelial lining fluid and alveolar macrophages), adipose tissue, and skeletal muscle tissue nih.govdrugbank.comoup.comdovepress.comasm.orgdrugbank.com. Microdialysis studies have shown favorable penetration ratios, with the penetration ratio (fAUCtissue/fAUCplasma) for adipose and muscle tissue reported as 1.1 ± 0.2 and 1.2 ± 0.2, respectively, after a single 600 mg oral dose nih.govasm.org. Furthermore, the ratio of penetration into the epithelial lining fluid and alveolar macrophages (AUC0-24/fAUC0-24) has been found to be approximately 40-fold and 20-fold, respectively, in healthy adults oup.comdovepress.com.

Volume of Distribution

The volume of distribution (Vd) for this compound indicates its widespread distribution throughout the body. Following a single intravenous dose of 200 mg, the Vd ranges from 67 to 80 L europa.eudrugbank.comoup.comdovepress.comeuropa.eucdc.gov. In studies involving oral administration, the Vd at steady-state (200 mg oral dose) was reported as 108 ± 21 L, and for a single 600 mg oral dose, it was 113.3 ± 19.3 L drugbank.comdrugbank.com. Generally, this compound's Vd is approximately 100 L nih.gov, which is notably more than double the volume of distribution observed with linezolid (B1675486) (101 L for this compound versus 40-50 L for linezolid) dovepress.com. This can also be approximated as 1 L/kg karger.com.

Table 2: this compound Volume of Distribution (Vd)

| Administration Route/Dose | Volume of Distribution (L) | Notes | Source |

| Single IV 200 mg | 67 - 80 | In healthy adults | europa.eudrugbank.comoup.comdovepress.comeuropa.eucdc.gov |

| Oral 200 mg (steady-state) | 108 ± 21 | drugbank.comdrugbank.com | |

| Single Oral 600 mg | 113.3 ± 19.3 | drugbank.comdrugbank.com | |

| General | ~100 | Approximately 1 L/kg | nih.govkarger.com |

| Compared to Linezolid | >2x Linezolid (101 L vs 40-50 L) | dovepress.com |

Protein Binding

This compound is moderately bound to human plasma proteins, with approximately 70-90% of the drug being protein-bound europa.eunih.govfda.govdrugbank.comoup.comsahpra.org.zadovepress.comeuropa.eucdc.govresearchgate.net. This binding is primarily to albumin, accounting for more than 50% of the protein binding karger.com. The extent of protein binding for this compound is considerably higher than that of linezolid, which is approximately 31% bound dovepress.com. Importantly, this compound's protein binding characteristics are not significantly altered by renal or hepatic impairment, nor by hemodialysis fda.gov.

Table 3: this compound Protein Binding

| Parameter | Value (Range) | Notes | Source |

| Plasma Protein Binding | 70-90% | In human plasma | europa.eunih.govasm.orgfda.govdrugbank.comoup.comsahpra.org.zadovepress.comeuropa.eucdc.govresearchgate.net |

| Primary Binding Protein | Albumin (>50%) | karger.com | |

| Compared to Linezolid | Higher (vs ~31% for linezolid) | dovepress.com | |

| Effect of Impairment | Not affected by renal or hepatic impairment or hemodialysis | fda.gov |

Interstitial Space Penetration (Adipose, Skeletal Muscle)

This compound demonstrates effective penetration into various tissue compartments, including the interstitial space fluid of both adipose and skeletal muscle tissues fda.govdrugbank.comdrugbank.comhres.canih.gov. The concentrations of this compound achieved in these interstitial fluids are comparable to the free drug concentrations observed in plasma fda.govhres.caasm.org. A study involving healthy subjects administered a single 600 mg oral dose of this compound phosphate capsules revealed that this compound concentrations in the interstitial space fluid of subcutaneous adipose and skeletal muscle tissues were similar to free plasma concentrations fda.gov. The mean calculated ratios of the area under the concentration-time curve in tissue to the free area under the plasma concentration-time curve (AUCtissue/fAUCplasma) were 1.1 for adipose tissue and 1.2 for skeletal muscle tissue fda.govasm.org.

Table 1: this compound Interstitial Space Penetration Ratios

| Tissue Type | Mean AUCtissue/fAUCplasma Ratio (± SD) |

| Adipose Tissue | 1.1 ± 0.2 fda.govasm.org |

| Skeletal Muscle | 1.2 ± 0.2 fda.govasm.org |

Epithelial Lining Fluid and Alveolar Macrophages

This compound is distributed into the epithelial lining fluid (ELF) and alveolar macrophages (AM) within the lungs drugbank.comdrugbank.com. Studies in healthy volunteers have shown that this compound's pulmonary penetration results in concentrations in the ELF that are approximately 40-fold higher and in alveolar macrophages that are approximately 20-fold higher than the free plasma concentrations nih.govasm.orgoup.com. For a daily oral dose of 200 mg administered for 3 days in healthy adults, the unbound area under the concentration-time curve from 0 to 24 hours (fAUC0–24) values were 109.3 mg∙h/L for ELF and 52.95 mg∙h/L for alveolar macrophages nih.gov. This substantial pulmonary penetration highlights this compound's potential utility in the treatment of pulmonary infections nih.gov. Furthermore, in vitro investigations using THP-1 macrophages indicated intracellular concentrations that were 10- to 15-fold greater than extracellular concentrations asm.org.

Table 2: this compound Pulmonary Penetration Parameters (200 mg/day oral)

| Compartment | Penetration Ratio (vs. free plasma) | fAUC0–24 (mg∙h/L) |

| Epithelial Lining Fluid | ~40-fold higher nih.govasm.orgoup.com | 109.3 nih.gov |

| Alveolar Macrophages | ~20-fold higher nih.govasm.orgoup.com | 52.95 nih.gov |

Metabolism and Excretion

This compound undergoes primary metabolism through sulfation researchgate.netoup.comnih.gov. The majority of this compound is converted into an inactive sulfate (B86663) conjugate within the liver before its excretion researchgate.netdrugbank.comoup.comnih.gov. This metabolic process is not anticipated to involve cytochrome P450-family enzymes drugbank.comoup.com. In plasma, this compound itself constitutes approximately 95% of the total radiocarbon AUC, indicating an absence of other significant circulating metabolites in humans fda.govresearchgate.net.

Sulfation and Inactive Metabolites

The predominant metabolic pathway for this compound is sulfation, which yields an inactive sulfate conjugate researchgate.netdrugbank.comdrugbank.comoup.comnih.gov. This major metabolite, this compound sulfate, is largely devoid of microbiological activity and represents the primary form eliminated from the body fda.govresearchgate.netoup.com. Notably, glucuronidation products have not been identified researchgate.net.

Elimination Routes (Fecal, Renal)

The elimination of this compound primarily occurs via the fecal route researchgate.netdrugbank.comnih.govoup.comnih.govresearchgate.net. Following a single oral dose, approximately 82% of the administered this compound is excreted in the feces, with the remaining 18% eliminated through urine researchgate.netdrugbank.comoup.comnih.gov. More than 85% of the total elimination is completed within 96 hours drugbank.comdrugbank.com. Less than 3% of the this compound phosphate dose administered is excreted as unchanged this compound fda.govfda.gov.

Table 3: this compound Elimination Routes

| Route of Elimination | Percentage of Dose Excreted |

| Feces | ~82% researchgate.netdrugbank.comoup.comnih.gov |

| Urine | ~18% researchgate.netdrugbank.comoup.comnih.gov |

Half-life and Steady-State Concentrations

This compound possesses an elimination half-life of approximately 12 hours fda.govdrugbank.comdrugbank.comoup.comnih.goveuropa.eu. Upon once-daily administration, whether orally or intravenously, this compound achieves steady-state concentrations within approximately three days fda.govfda.govdrugbank.comdrugbank.comhres.caoup.comnih.goveuropa.eu. At steady state, a modest accumulation of the active substance, approximately 30%, is observed fda.govfda.govhres.caeuropa.eu.

Mean pharmacokinetic parameters at steady-state following 200 mg once-daily administration are presented below:

Table 4: Mean Steady-State Pharmacokinetic Parameters of this compound (200 mg once daily)

| Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) |

| Cmax | 2.2 ± 0.6 mcg/mL drugbank.comdrugbank.comeuropa.eu | 3.0 ± 0.7 mcg/mL drugbank.comdrugbank.comeuropa.eu |

| AUC | 25.6 ± 8.4 mcghr/mL drugbank.comdrugbank.comeuropa.eu | 29.2 ± 6.2 mcghr/mL drugbank.comdrugbank.comeuropa.eu |

The volume of distribution for this compound following a single intravenous dose of 200 mg ranges between 67 and 80 L fda.govdrugbank.comhres.caoup.comnih.gov. In studies involving oral administration of 200 mg this compound to steady-state, the volume of distribution was 108 ± 21 L, whereas a single 600 mg oral dose resulted in an apparent volume of distribution of 113.3 ± 19.3 L drugbank.comdrugbank.com. This compound exhibits a plasma protein binding rate of approximately 70% to 90% in humans fda.govresearchgate.netdrugbank.comdrugbank.comhres.canih.govoup.comnih.gov.

Linear Pharmacokinetics

This compound demonstrates linear pharmacokinetics across its therapeutic dose range, both in terms of dose and time nih.govresearchgate.neteuropa.eujptcp.comnih.gov. The maximum concentration (Cmax) and area under the curve (AUC) of this compound increase in an approximately dose-proportional manner within the single oral dose range of 200 mg to 1200 mg and across the intravenous dose range of 100 mg to 400 mg nih.goveuropa.eu. Population pharmacokinetic analyses have established that the plasma disposition kinetics of this compound are accurately described by a two-compartment model incorporating sigmoidal absorption and linear elimination nih.govnih.gov. This linearity indicates that its pharmacokinetics are not significantly influenced by saturable elimination or autoinhibition of clearance nih.gov.

Pharmacodynamic Profile

The pharmacodynamic profile of this compound is characterized by its concentration-dependent killing and a sustained post-antibiotic effect, making the free drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) the most critical index for predicting its antibacterial efficacy.

The free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) has been identified as the pharmacodynamic index that best correlates with the microbiological effect of this compound researchgate.netwikipedia.orgfishersci.caresearchgate.netwikipedia.org. This index quantifies the total exposure of the unbound, active drug over a period relative to the susceptibility of the pathogen.

In neutropenic murine infection models, specific fAUC/MIC ratios have been established for desired antibacterial effects:

In the Staphylococcus aureus neutropenic murine thigh-infection model, an fAUC/MIC ratio of approximately 50 was found to produce a static effect (no net growth or reduction in bacterial burden) fishersci.cawikipedia.orgsensus.org. For a 1-log kill reduction in bacterial burden, an fAUC/MIC ratio of approximately 106 was required fishersci.ca.

In the S. aureus neutropenic murine pneumonia model, a lower fAUC/MIC ratio of approximately 20 was sufficient for a static effect fishersci.caresearchgate.netsensus.org.

For human clinical dosing, the established fAUC/MIC target for efficacy is 3 researchgate.netmims.com. A 200 mg once-daily clinical dose in humans achieves an average daily AUC of 25 to 28 µg·h/ml, resulting in an average fAUC/MIC ratio of 5 to 7 for an organism with an MIC of 0.5 µg/ml wikipedia.org.

Table 1: this compound fAUC/MIC Targets for Efficacy in Murine Models

| Model | Effect Achieved | fAUC/MIC Ratio (approximate) |

| Neutropenic Murine Thigh Infection Model | Static Effect | 50 fishersci.cawikipedia.orgsensus.org |

| Neutropenic Murine Thigh Infection Model | 1-log Kill | 106 fishersci.ca |

| Neutropenic Murine Pneumonia Model | Static Effect | 20 fishersci.caresearchgate.netsensus.org |

Target attainment rates for this compound are typically assessed using Monte Carlo simulations, which integrate pharmacokinetic, pharmacodynamic, and microbiological data to predict the probability of achieving the desired pharmacodynamic exposure researchgate.netmims.com. These simulations are crucial for informing dose selection and predicting clinical success.

Simulations for a 200 mg once-daily this compound regimen indicate a high probability of achieving the pharmacodynamic target (fAUC/MIC ≥ 3):

Approximately 98% of simulated patients are expected to attain an fAUC/MIC ratio of ≥3 citeab.com.

Specifically, there is a 98.31% probability of attaining an fAUC/MIC ratio of 3 against Staphylococcus aureus strains with an MIC of ≤0.5 μg/ml mims.com.

However, the target attainment rate significantly decreases with increasing MIC values, dropping to 71% for an MIC of 1 μg/mL and to 1% for MICs of ≥2 μg/mL citeab.com.

In Phase III clinical studies, over 99% of patients with available pharmacokinetic and MIC data successfully met the pharmacodynamic target citeab.com. Clinical efficacy data from trials for acute bacterial skin and skin structure infections (ABSSSI) showed a success rate of 54 out of 55 patients for S. aureus at a proposed target MIC of 0.5 µg/mL fishersci.se.

Table 2: this compound Target Attainment Rates (200 mg Once Daily) for fAUC/MIC ≥ 3

| Pathogen MIC (µg/mL) | Probability of Target Attainment (%) |

| ≤0.5 | 98.31 mims.com |

| 1 | 71 citeab.com |

| ≥2 | 1 citeab.com |

The presence of granulocytes, a type of white blood cell, has a notable impact on the antibacterial activity of this compound. Research in murine models has demonstrated that granulocytes significantly enhance the activity of this compound, increasing its effect by approximately 25-fold on average in non-neutropenic versus neutropenic animals fishersci.cawikipedia.orgsensus.org. This suggests a synergistic interaction between this compound and the host immune response.

Maximal antibacterial effect in these models was achieved at an exposure equivalent to approximately 200 mg this compound phosphate per day in humans when granulocytes were present fishersci.casensus.org. While initial studies in neutropenic mouse models suggested reduced antibacterial activity in the absence of granulocytes, leading to cautionary statements regarding its use in neutropenic patients, subsequent research indicated that clinically relevant doses of this compound could still achieve stasis in neutropenic mice with MRSA or MSSA thigh infections over time fishersci.cawikipedia.org. This suggests that while granulocytes augment its effects, this compound retains direct antibacterial activity even in immunocompromised states.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a pivotal role in the development and optimization of antimicrobial regimens for this compound researchgate.net. Both in vitro and in vivo models are extensively utilized to characterize the drug's behavior and predict its efficacy.

In vitro models: Dynamic in vitro infection models, such as the hollow-fiber infection model (HFIM), are invaluable tools for evaluating treatment regimens and identifying PK/PD drivers of efficacy. These systems allow for precise control of variables, facilitating dose-fractionation studies to determine the optimal PK/PD index, such as fAUC/MIC, and its magnitude.

In vivo models: Animal infection models, particularly the neutropenic murine thigh and pneumonia infection models, are critical for establishing the quantitative relationship between this compound exposure and microbiological effect wikipedia.orgfishersci.caresearchgate.netwikipedia.orgsensus.org. These models enable the determination of human-equivalent doses required for specific antibacterial outcomes, like stasis or bacterial reduction wikipedia.org.

The data derived from these models, combined with population PK analyses and Monte Carlo simulations, are used to predict the probability of treatment success based on the susceptibility patterns of various pathogens researchgate.net. The optimized doses and dosing schedules identified through these comprehensive PK/PD analyses are often highly predictive of clinically effective regimens and have been prospectively validated in clinical studies. For instance, the Phase 3 ESTABLISH-1 and ESTABLISH-2 trials, which demonstrated the non-inferiority of this compound (200 mg once daily for 6 days) to linezolid (600 mg twice daily for 10 days) for acute bacterial skin and skin structure infections, were informed by extensive preclinical PK/PD studies wikipedia.orgmims.com.

Clinical Research and Efficacy Studies of Tedizolid

Phase I, II, and III Clinical Trial Design and Methodologies

The clinical development program for tedizolid included Phase 1, Phase 2, and two pivotal Phase 3 studies, ESTABLISH-1 and ESTABLISH-2. fda.govoup.comnih.gov These Phase 3 trials were randomized, double-blind, double-dummy, multicenter, and multinational, designed to compare the efficacy and safety of this compound with linezolid (B1675486) in adult patients with ABSSSI. asm.orgspringermedizin.deasm.orgclinicaltrialsarena.com Patients enrolled in these studies presented with significant lesions, such as cellulitis/erysipelas, wound infections, or major cutaneous abscesses, with a minimum total lesion surface area of at least 75 cm². merckconnect.comscottishmedicines.org.uk They also exhibited at least one regional or systemic sign of infection, such as lymphadenopathy, fever, or abnormal white blood cell counts. merckconnect.comscottishmedicines.org.uk

In ESTABLISH-1, patients received an all-oral course of this compound or linezolid. merckconnect.com ESTABLISH-2 involved an intravenous (IV) to oral (PO) switch regimen for both drugs. clinicaltrialsarena.commerckconnect.com this compound was administered at 200 mg once daily for 6 days, while linezolid was given at 600 mg twice daily for 10 days. asm.orgasm.orgclinicaltrialsarena.com To maintain blinding for the full 10 days of study drug treatment, a double-dummy design with a placebo unique to each active treatment arm was employed. asm.org

Randomized Controlled Non-inferiority Trials

The Phase 3 ESTABLISH-1 and ESTABLISH-2 trials were specifically designed as randomized controlled non-inferiority trials. asm.orgspringermedizin.deasm.orgmerckconnect.com This design aimed to demonstrate that this compound was not clinically worse than linezolid by a pre-specified margin. nih.govnih.gov The non-inferiority margin for the primary endpoint was set at 10%. nih.govnih.gov

Primary and Secondary Endpoints

The primary efficacy endpoint for these trials was the early clinical response at 48 to 72 hours after the initiation of therapy in the intent-to-treat (ITT) population. springermedizin.deasm.orgclinicaltrialsarena.comnih.gov Patients were classified as responders if they exhibited a ≥20% reduction in the area of the primary ABSSSI lesion (erythema, edema, or induration) compared to baseline, did not receive systemic concomitant antibiotics with Gram-positive activity, and did not die within 72 hours of the first dose. springermedizin.deasm.org

Key secondary endpoints included:

Investigator-assessed clinical response at the post-therapy evaluation (PTE) visit, typically 7–14 days after the end of therapy. springermedizin.deasm.org

Programmatic clinical response at the end of therapy (EOT) visit. asm.orgasm.org

Microbiological response per pathogen at EOT and PTE. springermedizin.de A favorable microbiological response was defined as eradication or presumed eradication of baseline pathogens. springermedizin.de

Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

This compound demonstrated consistent efficacy across the pivotal Phase 3 trials for the treatment of ABSSSIs. asm.orgnih.govasm.org

Comparative Efficacy with Linezolid

Pooled data from ESTABLISH-1 and ESTABLISH-2 consistently showed that this compound was non-inferior to linezolid for the treatment of ABSSSIs. asm.orgnih.govnih.govnih.gov

Table 1: Comparative Early Clinical Response Rates (48-72 hours) in Pooled ITT Population asm.orgnih.gov

| Treatment Group | Early Clinical Response Rate (%) |

| This compound | 81.6 |

| Linezolid | 79.4 |

| Difference (95% CI) | 2.2 (-2.0 to 6.5) |

At the end of therapy (EOT) and post-therapy evaluation (PTE), clinical success rates were also comparable between the two treatment arms. asm.orgasm.org For instance, in the pooled ITT population, programmatic clinical response at EOT was 87.0% for this compound and 87.9% for linezolid. asm.org Investigator-assessed clinical response at PTE was 86.7% for this compound and 86.8% for linezolid. asm.org

Clinical Response Rates in Different Subgroups

This compound maintained comparable efficacy across various patient subgroups and infection types. asm.org

Table 2: Early Clinical Response Rates (48-72 hours) in Specific ABSSSI Subgroups (Pooled Analysis) nih.govresearchgate.net

| ABSSSI Type | This compound (%) | Linezolid (%) |

| Cellulitis/Erysipelas | 75.1 | 77.1 |

| Major Cutaneous Abscess | 85.1 | 86.8 |

| Wound Infection | 85.9 | 82.6 |

In patients with MRSA at baseline, the early clinical response rates were 83% for this compound and 79% for linezolid in ESTABLISH-2. scottishmedicines.org.ukresearchgate.net

For injection drug users (IDUs), a post-hoc subgroup analysis of pooled data from ESTABLISH-1 and ESTABLISH-2 revealed similar early clinical response rates: 82.5% for this compound and 79.6% for linezolid. springermedizin.deresearchgate.net Clinical success rates at PTE were also comparable in IDUs (83.1% for this compound vs. 84.0% for linezolid) and non-IDUs (88.1% for both this compound and linezolid). springermedizin.de Wound infections were the most common ABSSSI type in IDUs, while cellulitis/erysipelas was more prevalent in non-IDUs. springermedizin.de

In Latino patients, this compound demonstrated comparable efficacy to linezolid. Early clinical response rates at 48–72 hours in the ITT population were 80.2% for this compound and 81.9% for linezolid. nih.govbjid.org.brnih.govscielo.br Sustained clinical success rates at EOT were also similar (86.8% for this compound vs. 88.9% for linezolid). bjid.org.brnih.govscielo.br

Microbiological Response Rates

Microbiological response rates were consistently favorable for this compound. In the microbiologically evaluable (ME) population, favorable microbiological response for Staphylococcus aureus at the EOT visit was 95.6% for this compound and 98.0% for linezolid. fda.gov For MRSA, the favorable response rates were 92.6% for this compound and 96.8% for linezolid. fda.gov For methicillin-susceptible Staphylococcus aureus (MSSA), the rates were 97.7% and 98.9%, respectively. fda.gov For Streptococcus pyogenes, both groups achieved a 100% favorable response at EOT. fda.gov

A meta-analysis further confirmed that this compound had a favorable microbiological response rate of 95.2% among the ME-MRSA population, which was comparable to linezolid's 94%. nih.govresearchgate.net

Table 3: Favorable Microbiological Response Rates for Key Pathogens at EOT (ME Population) fda.gov

| Pathogen | This compound (%) | Linezolid (%) |

| Staphylococcus aureus | 95.6 | 98.0 |

| MRSA | 92.6 | 96.8 |

| MSSA | 97.7 | 98.9 |

| Streptococcus pyogenes | 100 | 100 |

Efficacy in Other Indications and Ongoing Research

This compound's broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has prompted investigations into its utility for other difficult-to-treat infections. oup.com

Osteoarticular Infections

This compound phosphate (B84403) has been evaluated for its off-label use in osteoarticular infections, which encompass prosthetic joint infections, osteomyelitis, and septic arthritis. A systematic review of published evidence, including 6 in vitro antimicrobial and 15 clinical studies, indicated high antimicrobial activity of this compound across all in vitro studies. nih.gov In clinical studies involving 106 patients, this compound demonstrated high effectiveness, with therapy success rates ranging from 76.5% to 100% in four cohort studies. nih.gov Favorable outcomes were also reported in 7 out of 9 case reports. nih.gov

Table 1: Efficacy of this compound in Osteoarticular Infections

| Study Type | Number of Studies/Patients | Key Findings (Therapy Success/Cure Rate) |

| Systematic Review (Clinical) | 15 clinical studies (106 patients) nih.gov | 76.5% to 100% therapy success in 4 cohort studies nih.gov |

| Multicentric Retrospective Study | 51 cases nih.govresearchgate.netmdpi.com | 83% overall cure rate (n=48 evaluable cases) nih.govmdpi.com |

Mycobacterial Infections

This compound has shown in vitro activity against various nontuberculous mycobacteria (NTM) species, including Mycobacterium abscessus complex, which is known for its inherent antimicrobial resistance. nih.govfrontiersin.orgfrontiersin.org In vitro susceptibility testing by broth microdilution revealed lower minimum inhibitory concentrations (MICs) for this compound compared to linezolid against M. abscessus complex isolates. frontiersin.orgfrontiersin.org For 130 clinical isolates of M. abscessus complex, the MIC50 and MIC90 for this compound were 1 mg/L and 4 mg/L, respectively. frontiersin.orgfrontiersin.org

A retrospective cohort study investigated clinical outcomes of solid organ transplant (SOT) recipients with M. abscessus complex infection treated with a multi-drug regimen that included this compound. nih.gov In this study of 12 patients, 6 patients (50%) were cured or clinically cured for all sites of infection. nih.gov

Table 2: Efficacy of this compound in Mycobacterial Infections

| Study Type | Number of Isolates/Patients | Key Findings |

| In vitro Characterization | 130 M. abscessus complex isolates frontiersin.orgfrontiersin.org | MIC50: 1 mg/L; MIC90: 4 mg/L frontiersin.orgfrontiersin.org |

| Retrospective Cohort Study | 12 SOT patients with M. abscessus complex infection nih.gov | 50% (6/12) of patients cured or clinically cured for all infection sites nih.gov |

Nosocomial and Ventilator-Associated Pneumonia (VABP)

The VITAL study, a global phase 3, randomized, double-blind trial, compared the efficacy of this compound phosphate with linezolid for the treatment of ventilated patients with Gram-positive hospital-acquired bacterial pneumonia (HABP) or ventilator-associated bacterial pneumonia (VABP). researchgate.netnih.gov The study randomized 726 patients (366 to this compound, 360 to linezolid). researchgate.netnih.gov this compound was found to be noninferior to linezolid for the day 28 all-cause mortality rate (28.1% for this compound vs. 26.4% for linezolid; difference, -1.8%; 95% CI: -8.2 to 4.7). researchgate.netnih.govresearchgate.net However, noninferiority for investigator-assessed clinical cure at test of cure (TOC) was not demonstrated (56.3% for this compound vs. 63.9% for linezolid; difference, -7.6%; 97.5% CI: -15.7 to 0.5). researchgate.netnih.govresearchgate.net A subgroup analysis of Japanese patients from the VITAL study showed day 28 all-cause mortality rates of 10.7% for this compound and 20.0% for linezolid (difference, 9.3%; 95% CI, -10.1 to 28.7). researchgate.netnih.gov Investigator-assessed clinical cure at TOC in this subgroup was 78.6% for this compound and 72.0% for linezolid (difference, 6.6%; 95% CI, -16.7 to 29.8). researchgate.netnih.gov

Table 3: Efficacy of this compound in Nosocomial and Ventilator-Associated Pneumonia (VABP) (VITAL Study)

| Efficacy Endpoint | This compound (n=366) | Linezolid (n=360) | Difference (95% CI) |

| Day 28 All-Cause Mortality (ITT Population) researchgate.netnih.govresearchgate.net | 28.1% | 26.4% | -1.8% (-8.2 to 4.7) researchgate.netnih.govresearchgate.net |

| Investigator-Assessed Clinical Cure at TOC (ITT Population) researchgate.netnih.govresearchgate.net | 56.3% | 63.9% | -7.6% (-15.7 to 0.5) researchgate.netnih.govresearchgate.net |

Table 4: Efficacy of this compound in VABP (Japanese Subgroup of VITAL Study)

| Efficacy Endpoint | This compound (n=28) | Linezolid (n=25) | Difference (95% CI) |

| Day 28 All-Cause Mortality researchgate.netnih.gov | 10.7% | 20.0% | 9.3% (-10.1 to 28.7) researchgate.netnih.gov |

| Investigator-Assessed Clinical Cure at TOC researchgate.netnih.gov | 78.6% | 72.0% | 6.6% (-16.7 to 29.8) researchgate.netnih.gov |

Diabetic Foot Infections

Research has explored the pharmacokinetic properties and tissue penetration of oral this compound in hospitalized patients with diabetic foot infections (DFI) compared to healthy volunteers. nih.gov A study demonstrated that this compound exhibits in vitro activity against anaerobes commonly implicated in DFI, such as Bacteroides fragilis, including isolates resistant to other antibiotics. nih.gov In an investigation using the pharmacodynamic target fAUCp/MIC (ratio of 3), 10 out of 10 patients with DFI achieved this threshold in plasma, and 7 out of 10 achieved it in tissue. nih.gov Monte Carlo simulations suggest that for DFI patients, a standard dosage of 200 mg/24h is sufficient to achieve high antibacterial efficacy when the MIC is ≤ 0.25 mg·L-1. researchgate.net However, if the MIC increases, a larger dosage may be required to improve efficacy. researchgate.net

Table 5: Probability of Target Attainment (PTA) in Diabetic Foot Infections

| Compartment | Patients Achieving Target (fAUCp/MIC ≥ 3) |

| Plasma | 10 out of 10 (100%) nih.gov |

| Tissue | 7 out of 10 (70%) nih.gov |

Mastitis

A clinical outcome analysis evaluated the efficacy of this compound phosphate in treating mastitis. saspublishers.comsaspublishers.com In a study involving 100 patients diagnosed with mastitis, symptom improvement was observed in 85.0% of cases, with an additional 15.0% reporting partial improvement. saspublishers.comsaspublishers.com No cases of non-improvement or worsening of symptoms were recorded. saspublishers.comsaspublishers.com These findings support this compound's potential as a treatment option for mastitis. saspublishers.comsaspublishers.com

Table 6: Symptom Improvement in Mastitis Patients Treated with this compound

| Outcome | Percentage of Patients |

| Significant Improvement | 85.0% saspublishers.comsaspublishers.com |

| Partial Improvement | 15.0% saspublishers.comsaspublishers.com |

| No Improvement/Worsening | 0.0% saspublishers.comsaspublishers.com |

Catheter-Related Biofilm Infections (Murine Models)

The efficacy of this compound has been investigated in murine models of subcutaneous catheter-related biofilm infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA strains. nih.govnih.gov In comparative studies against linezolid and vancomycin (B549263), this compound demonstrated significantly improved efficacy in terms of decreased S. aureus densities and bioluminescent signals. nih.govnih.govasm.org this compound exhibited better efficacy than linezolid and vancomycin in reducing MSSA and MRSA densities in this model. nih.govasm.org Notably, this compound showed significant efficacy in the MSSA infection model even with short-course (3 days) therapy, with no substantial relapse after treatment cessation. nih.gov

Table 7: Comparative Efficacy in Murine Catheter-Related Biofilm Infections

| Antibiotic | Efficacy against S. aureus Biofilms (compared to Linezolid and Vancomycin) |

| This compound | Significantly improved efficacy in decreasing S. aureus densities and bioluminescent signals nih.govnih.govasm.org |

| Linezolid | Less efficacious than this compound nih.govnih.govasm.org |

| Vancomycin | Less efficacious than this compound nih.govnih.govasm.org |

Clinical Success and Treatment Duration Considerations

This compound, a novel oxazolidinone, has demonstrated significant clinical success in the treatment of acute bacterial skin and skin structure infections (ABSSSI), particularly when compared to linezolid. A key aspect of its efficacy profile is its ability to achieve comparable clinical outcomes with a shorter treatment duration.

Detailed Research Findings

Clinical efficacy of this compound for ABSSSI has been primarily established through two pivotal Phase 3 randomized, double-blind, active-controlled, multicenter, international clinical studies, ESTABLISH-1 and ESTABLISH-2 asm.orgasm.orgdovepress.com. These trials compared a 6-day course of this compound (200 mg once daily) with a 10-day course of linezolid (600 mg twice daily) asm.orgasm.orgdovepress.comahdbonline.com.

The primary endpoint in these studies was the early clinical response rate, assessed at 48 to 72 hours after the initiation of therapy asm.orgasm.orgdovepress.comnih.gov. Pooled data from the ESTABLISH-1 and ESTABLISH-2 trials showed that this compound was non-inferior to linezolid in achieving this primary endpoint. In the intent-to-treat (ITT) population, 81.6% of this compound-treated patients and 79.4% of linezolid-treated patients exhibited an early clinical response, with a treatment difference of 2.2% (95% confidence interval [CI], -2.0 to 6.5) asm.org.

A separate Phase 3 study conducted predominantly in an Asian population similarly evaluated this compound against linezolid for ABSSSI. In this study, the early clinical response rates in the ITT population were 75.3% for this compound and 79.9% for linezolid, demonstrating comparable efficacy asm.orgnih.gov. When considering the modified ITT population, the rates were 77.4% for this compound and 80.1% for linezolid asm.orgnih.gov.

Table 1: Early Clinical Response Rates (48-72 hours) in ABSSSI Trials (this compound vs. Linezolid)

| Study/Population | This compound Early Response Rate (%) | Linezolid Early Response Rate (%) | Treatment Difference (%) | 95% Confidence Interval (CI) | Citation |

| Pooled ESTABLISH-1 & -2 (ITT) | 81.6 | 79.4 | 2.2 | -2.0 to 6.5 | asm.org |

| Primarily Asian Population (ITT) | 75.3 | 79.9 | -4.6 | -11.2 to 2.2 | asm.orgnih.gov |

| Primarily Asian Population (Modified ITT) | 77.4 | 80.1 | -2.7 | -9.4 to 3.9 | asm.orgnih.gov |

| Latino Patients (Post-hoc ESTABLISH-1 & -2 ITT) | 80.2 | 81.9 | -1.65 | -9.88 to 6.65 | bjid.org.brscielo.br |

| US Outpatients (Post-hoc ESTABLISH-1 & -2 ITT) | 84.2 | 79.0 | 3.4 | -2.1 to 8.8 | dovepress.comnih.gov |

Beyond the early response, secondary endpoints, including programmatic clinical response at end-of-therapy (EOT) and investigator-assessed clinical success at post-therapy evaluation (PTE), also demonstrated high and similar rates between this compound and linezolid asm.orgasm.orgnih.gov. In the pooled ITT population, programmatic clinical response at EOT was 87.0% for this compound and 87.9% for linezolid, while investigator-assessed clinical response at PTE was 86.7% for this compound and 86.8% for linezolid asm.org.

Subgroup analyses further supported the consistent efficacy of this compound across various patient populations and infection types. For instance, in a post-hoc analysis of Latino patients from the ESTABLISH trials, sustained clinical success rates at EOT were comparable (this compound: 86.8% vs. linezolid: 88.9% in ITT population) bjid.org.brscielo.br. Similarly, in US outpatients with ABSSSI, short-course this compound therapy successfully treated infections caused by presumed or proven Gram-positive pathogens nih.gov. Clinical success rates were also comparable between this compound and linezolid in injection drug users with ABSSSI springermedizin.de.

Table 2: Clinical Success Rates at End-of-Therapy (EOT) and Post-Therapy Evaluation (PTE) in ABSSSI Trials (this compound vs. Linezolid)

| Study/Population | Endpoint | This compound Success Rate (%) | Linezolid Success Rate (%) | Treatment Difference (%) | 95% Confidence Interval (CI) | Citation |

| Pooled ESTABLISH-1 & -2 (ITT) | Programmatic Clinical Response (EOT) | 87.0 | 87.9 | -0.8 | -4.4 to 2.7 | asm.org |

| Pooled ESTABLISH-1 & -2 (ITT) | Investigator-Assessed Clinical Response (PTE) | 86.7 | 86.8 | -0.1 | -3.8 to 3.6 | asm.org |

| Primarily Asian Population (CE) | Clinical Success (PTE) | 90.4 | 93.5 | -3.1 | Not specified | asm.orgnih.gov |

| Latino Patients (Post-hoc ESTABLISH-1 & -2 ITT) | Sustained Clinical Success (EOT) | 86.8 | 88.9 | -2.08 | -9.04 to 4.91 | bjid.org.brscielo.br |

| Latino Patients (Post-hoc ESTABLISH-1 & -2 CE) | Sustained Clinical Success (EOT) | 92.5 | 92.6 | -0.1 | -6.2 to 5.93 | bjid.org.brscielo.br |

| Primarily Asian Population (CE-PTE) - Major Abscess | Clinical Success | 97.0 | 96.4 | 0.6 | Not specified | asm.org |

| Primarily Asian Population (CE-PTE) - Cellulitis/Erysipelas | Clinical Success | 86.9 | 92.1 | -5.2 | Not specified | asm.org |

| Primarily Asian Population (CE-PTE) - Wound Infection | Clinical Success | 95.9 | 96.1 | -0.2 | Not specified | asm.org |

Treatment Duration Considerations

While the approved duration for ABSSSI is 6 days, real-world data and retrospective studies have explored the efficacy of this compound in longer treatment courses for other complex infections, such as osteoarticular infections and nontuberculous mycobacterial infections, where prolonged therapy is often necessary seq.esnih.govoup.com. These studies suggest that this compound can be effective in extended regimens. For instance, a multicentric retrospective study of patients treated with this compound for a median duration of 28 days (ranging from 14 to 59 days) for off-label indications like osteomyelitis and prosthetic joint infections documented a favorable clinical outcome in 75.3% of cases seq.es. Another case series reported clinical success in 81.3% of patients receiving prolonged this compound therapy for a median of 188 days (interquartile range, 62–493 days) for various Gram-positive infections, including those involving Mycobacterium spp. and Nocardia spp. nih.govoup.com. It is important to note that a duration of treatment beyond 6 days is not approved for ABSSSI fda.gov.

Table 3: Clinical Success in Real-World Long-Term this compound Use (Off-label for ABSSSI)

| Study Type | Median Treatment Duration (Days) | Clinical Success Rate (%) | Primary Infection Types (Off-label) | Citation |

| Retrospective Study | 28 (14-59) | 75.3 | Osteomyelitis, Prosthetic Joint Infections, Respiratory Infections | seq.es |

| Case Series | 188 (62-493) | 81.3 | Various Gram-positive infections, Mycobacterium spp., Nocardia spp. | nih.govoup.com |

Comparative Research with Other Antimicrobial Agents

Tedizolid versus Linezolid (B1675486): A Comprehensive Comparison

This compound and linezolid belong to the oxazolidinone class and share a similar mechanism of action, inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex oup.comdrugbank.comcdc.govdrugbank.com. However, structural differences, such as this compound's unique D-ring and hydroxymethyl group, contribute to its enhanced ribosomal binding affinity and distinct pharmacological profile oup.comcdc.gov.

Antimicrobial Potency and Spectrum

This compound demonstrates superior in vitro antimicrobial potency compared to linezolid against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pyogenes, Streptococcus agalactiae, the Streptococcus anginosus group, and Enterococcus faecalis oup.comcdc.govasm.org.

Studies have consistently shown that this compound exhibits minimum inhibitory concentrations (MICs) that are 2- to 8-fold lower than those of linezolid against most Gram-positive isolates cdc.govbjid.org.br. For instance, the MIC90 of this compound for MRSA isolates has been reported at 0.38 µg/mL, compared to 1 µg/mL for linezolid in some studies, and as low as 0.25 µg/mL for this compound against MRSA, compared to 1-2 µg/mL for linezolid in others asm.orgbjid.org.brnih.govmdpi.com. This increased potency is attributed to this compound's stronger ribosomal binding affinity and its ability to interact with additional sites on the 23S rRNA oup.comcdc.gov.

Table 1: Comparative MIC90 Values (µg/mL) for this compound and Linezolid Against Key Gram-Positive Pathogens

| Pathogen | This compound MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Fold Difference (Linezolid/Tedizolid) |

| S. aureus (MRSA) | 0.25 - 0.5 asm.orgnih.govmdpi.com | 1 - 2 asm.orgmdpi.com | 2-8 cdc.govasm.org |

| S. aureus (MSSA) | 0.25 asm.org | 1 - 2 asm.org | 4-8 cdc.govasm.org |

| Streptococcus species | 0.25 dovepress.com | 1 - 2 dovepress.com | 4-8 cdc.gov |

| Enterococcus faecalis | ≤0.5 oup.com | Not specified | Not specified |

| Vancomycin-Resistant Enterococcus (VRE) | 0.5 - 1 cdc.govdovepress.com | 4 cdc.gov | 4-8 cdc.gov |

Pharmacokinetic and Pharmacodynamic Differences

This compound exhibits several pharmacokinetic and pharmacodynamic advantages over linezolid. This compound phosphate (B84403) is a prodrug that is rapidly converted to the active this compound oup.comdrugbank.commdpi.com. Its oral bioavailability is high, approximately 91%, allowing for an intravenous-to-oral step-down therapy without dosage adjustment oup.comdrugbank.comdrugbank.com. This compound has a longer half-life of approximately 12 hours, which supports its once-daily dosing regimen, in contrast to linezolid's half-life of 5-7 hours, necessitating twice-daily administration oup.comdrugbank.comdrugbank.comdovepress.commdpi.comdrugbank.comoup.comnih.govnih.gov.

Table 2: Comparative Pharmacokinetic Parameters of this compound and Linezolid

| Parameter | This compound | Linezolid |

| Half-life | ~12 hours oup.comdrugbank.commdpi.comdrugbank.com | 5-7 hours drugbank.comoup.comnih.govnih.govwikipedia.org |

| Oral Bioavailability | >90% (approx. 91%) oup.comdrugbank.comdrugbank.com | ~100% drugbank.comnih.govwikipedia.org |

| Protein Binding | 70-90% oup.comdrugbank.comdrugbank.comnih.govresearchgate.net | ~31% drugbank.comoup.comnih.govwikipedia.orgresearchgate.net |

| Dosing Frequency | Once daily oup.comcdc.govdovepress.com | Twice daily dovepress.com |

| Metabolism | Sulfation in liver to inactive metabolite; 82% eliminated in feces, 18% in urine oup.comdrugbank.commdpi.comdrugbank.com | Oxidation of morpholine (B109124) ring to two inactive metabolites; 65% non-renal, 35% renal drugbank.comoup.comnih.govwikipedia.org |

| Volume of Distribution | 67-80 L (single IV dose); 108 ± 21 L (steady-state oral) oup.comdrugbank.comdrugbank.com | 40-50 L (steady-state) drugbank.comoup.comwikipedia.org |

| Time to Cmax (oral) | ~3 hours oup.comdrugbank.comdrugbank.com | 1-2 hours drugbank.comnih.govwikipedia.org |

From a pharmacodynamic perspective, both this compound and linezolid exhibit time-dependent killing, with their efficacy best correlated with the area under the concentration-time curve over the minimum inhibitory concentration (AUC/MIC) wikipedia.orgasm.org. Although this compound has a higher protein binding (70-90%) compared to linezolid (around 31%), its free drug AUC/MIC ratio is sufficient for activity, allowing for a lower daily dose (200 mg for this compound vs. 1200 mg for linezolid) while maintaining efficacy oup.comdrugbank.comdrugbank.comnih.govresearchgate.netasm.org.

Efficacy in Specific Infections

This compound has been specifically approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) oup.comdrugbank.comcdc.gov. In two randomized controlled Phase 3 trials (ESTABLISH-1 and ESTABLISH-2), a 6-day course of this compound (200 mg once daily) was demonstrated to be non-inferior to a 10-day course of linezolid (600 mg twice daily) for the treatment of ABSSSIs oup.comcdc.govdovepress.comresearchgate.netasm.orgnih.gov. Early clinical response rates were comparable between the two drugs, with this compound showing 79.5% and 85% in ESTABLISH-1 and ESTABLISH-2, respectively, versus 79.4% and 83% for linezolid dovepress.com.